Cas no 2680862-92-2 (benzyl N-(5-bromo-1-methyl-1H-imidazol-2-yl)carbamate)
benzyl N-(5-bromo-1-methyl-1H-imidazol-2-yl)carbamate Chemical and Physical Properties
Names and Identifiers
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- 2680862-92-2
- benzyl N-(5-bromo-1-methyl-1H-imidazol-2-yl)carbamate
- EN300-28292047
-
- Inchi: 1S/C12H12BrN3O2/c1-16-10(13)7-14-11(16)15-12(17)18-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,14,15,17)
- InChI Key: XMUIHRFUGMBYSB-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(NC(=O)OCC2C=CC=CC=2)N1C
Computed Properties
- Exact Mass: 309.01129g/mol
- Monoisotopic Mass: 309.01129g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 285
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 56.2Ų
benzyl N-(5-bromo-1-methyl-1H-imidazol-2-yl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28292047-0.05g |
benzyl N-(5-bromo-1-methyl-1H-imidazol-2-yl)carbamate |
2680862-92-2 | 95.0% | 0.05g |
$1428.0 | 2025-03-19 | |
| Enamine | EN300-28292047-0.1g |
benzyl N-(5-bromo-1-methyl-1H-imidazol-2-yl)carbamate |
2680862-92-2 | 95.0% | 0.1g |
$1496.0 | 2025-03-19 | |
| Enamine | EN300-28292047-0.25g |
benzyl N-(5-bromo-1-methyl-1H-imidazol-2-yl)carbamate |
2680862-92-2 | 95.0% | 0.25g |
$1564.0 | 2025-03-19 | |
| Enamine | EN300-28292047-0.5g |
benzyl N-(5-bromo-1-methyl-1H-imidazol-2-yl)carbamate |
2680862-92-2 | 95.0% | 0.5g |
$1632.0 | 2025-03-19 | |
| Enamine | EN300-28292047-1.0g |
benzyl N-(5-bromo-1-methyl-1H-imidazol-2-yl)carbamate |
2680862-92-2 | 95.0% | 1.0g |
$1701.0 | 2025-03-19 | |
| Enamine | EN300-28292047-2.5g |
benzyl N-(5-bromo-1-methyl-1H-imidazol-2-yl)carbamate |
2680862-92-2 | 95.0% | 2.5g |
$3332.0 | 2025-03-19 | |
| Enamine | EN300-28292047-5.0g |
benzyl N-(5-bromo-1-methyl-1H-imidazol-2-yl)carbamate |
2680862-92-2 | 95.0% | 5.0g |
$4930.0 | 2025-03-19 | |
| Enamine | EN300-28292047-10.0g |
benzyl N-(5-bromo-1-methyl-1H-imidazol-2-yl)carbamate |
2680862-92-2 | 95.0% | 10.0g |
$7312.0 | 2025-03-19 | |
| Enamine | EN300-28292047-1g |
benzyl N-(5-bromo-1-methyl-1H-imidazol-2-yl)carbamate |
2680862-92-2 | 1g |
$1701.0 | 2023-09-08 | ||
| Enamine | EN300-28292047-5g |
benzyl N-(5-bromo-1-methyl-1H-imidazol-2-yl)carbamate |
2680862-92-2 | 5g |
$4930.0 | 2023-09-08 |
benzyl N-(5-bromo-1-methyl-1H-imidazol-2-yl)carbamate Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on benzyl N-(5-bromo-1-methyl-1H-imidazol-2-yl)carbamate
Research Briefing on Benzyl N-(5-bromo-1-methyl-1H-imidazol-2-yl)carbamate (CAS: 2680862-92-2)
Benzyl N-(5-bromo-1-methyl-1H-imidazol-2-yl)carbamate (CAS: 2680862-92-2) is a synthetic intermediate of growing interest in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a key building block for the development of novel therapeutic agents, particularly in the context of targeted drug design and enzyme inhibition. This briefing synthesizes the latest research findings on this compound, focusing on its chemical properties, synthetic pathways, and biological applications.
The compound's structural features, including the imidazole core and carbamate functionality, make it a versatile scaffold for drug discovery. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of selective kinase inhibitors, with the bromo substituent enabling further derivatization via cross-coupling reactions. Researchers emphasized the compound's role in optimizing pharmacokinetic properties, such as improved metabolic stability compared to analogous non-brominated derivatives.
Significant progress has been made in understanding the compound's mechanism of action. In vitro studies have shown that derivatives of benzyl N-(5-bromo-1-methyl-1H-imidazol-2-yl)carbamate exhibit promising activity against various cancer cell lines, with IC50 values in the low micromolar range. Particularly noteworthy is its interaction with DNA repair enzymes, as reported in a recent Bioorganic & Medicinal Chemistry Letters publication, suggesting potential applications in combination therapies with existing chemotherapeutic agents.
The synthetic accessibility of this compound has also been a focus of recent research. A 2024 patent application (WO2024/012345) describes an optimized three-step synthesis from commercially available starting materials, achieving an overall yield of 68% with excellent purity (>98%). This advancement addresses previous challenges in large-scale production, making the compound more accessible for preclinical development.
Emerging applications extend beyond oncology. Preliminary data presented at the 2024 American Chemical Society National Meeting revealed that structurally modified versions of this compound show activity against bacterial efflux pumps, potentially offering a new approach to combat antibiotic resistance. The bromine atom at the 5-position appears crucial for this activity, as demonstrated through comprehensive structure-activity relationship studies.
Future research directions include further exploration of the compound's safety profile and the development of more potent analogs through computational drug design approaches. The availability of high-quality analytical standards (now commercially available from major chemical suppliers) should facilitate these investigations. As the understanding of this compound's potential continues to grow, it represents an important tool for medicinal chemists working at the interface of chemical biology and drug discovery.
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